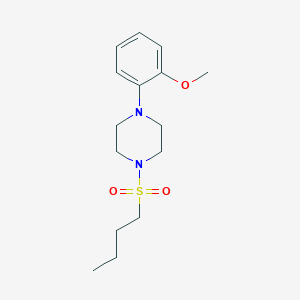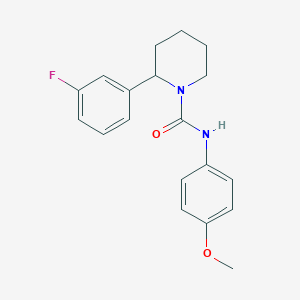![molecular formula C15H21FN2O2 B5432685 ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine, also known as FPhA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been shown to have potential as a scaffold for the development of new drugs due to its unique chemical structure. In neuroscience, this compound has been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs targeting specific receptors.
作用機序
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine acts as a selective antagonist of the cannabinoid receptor CB1, which is found in the brain and other tissues. By blocking the activity of CB1, this compound can modulate the activity of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the endocannabinoid system in various ways, depending on the tissue and receptor subtype involved. In the brain, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. In the liver, this compound has been shown to reduce inflammation and fibrosis in a mouse model of liver disease. In the pancreas, this compound has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of diabetes.
実験室実験の利点と制限
One advantage of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine is its selectivity for CB1, which allows researchers to study the specific effects of CB1 modulation without affecting other receptors. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
For ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine research include further optimization of its synthesis method, exploration of its potential as a scaffold for the development of new drugs, and investigation of its effects on other physiological processes beyond the endocannabinoid system. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine involves several steps, starting with the reaction of 2-fluorophenol with 2,3-epoxypropylamine to form 2-fluorophenoxypropylamine. This compound is then reacted with 1-(tert-butoxycarbonyl)-3-methylbutylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
特性
IUPAC Name |
(2R)-2-amino-1-[3-(2-fluorophenoxy)azetidin-1-yl]-4-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-10(2)7-13(17)15(19)18-8-11(9-18)20-14-6-4-3-5-12(14)16/h3-6,10-11,13H,7-9,17H2,1-2H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHNHQEHJTXJZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CC(C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1CC(C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)

![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)
![8-[(3-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5432658.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B5432667.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)